2-(4-(Isopropylthio)phenyl)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

1-(3-methylsulfonylpyrrolidin-1-yl)-2-(4-propan-2-ylsulfanylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3S2/c1-12(2)21-14-6-4-13(5-7-14)10-16(18)17-9-8-15(11-17)22(3,19)20/h4-7,12,15H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZVPHWSZVGCPEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(Isopropylthio)phenyl)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone is a synthetic organic molecule with potential pharmacological applications. This article delves into its biological activities, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

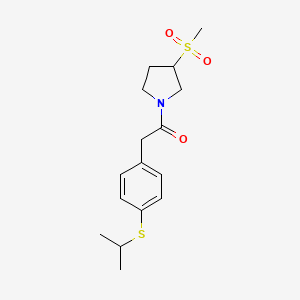

The chemical structure of the compound can be represented as follows:

This compound features an isopropylthio group and a methylsulfonyl moiety attached to a pyrrolidine ring, which may influence its biological activity through various interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily related to its anti-inflammatory and neuroprotective effects. Below are key findings from various studies:

Anti-inflammatory Activity

The compound has been shown to inhibit the release of pro-inflammatory cytokines. Specifically, it reduces LPS-induced TNFα release in microglial cells, suggesting potential utility in treating neuroinflammatory conditions .

Neuroprotective Effects

In studies involving neuroblastoma cells, the compound demonstrated protective effects against neurotoxic agents. It was found to inhibit cell death induced by MPP+, a neurotoxin associated with Parkinson's disease pathology . The mechanism appears to involve the modulation of signaling pathways such as the JNK pathway, which is crucial for cell survival under stress conditions.

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound indicate that it may induce apoptosis in various cancer cell lines. For instance, it has been shown to increase levels of cleaved caspases and promote DNA fragmentation, hallmarks of apoptosis . The specific pathways involved in this process are still under investigation.

Case Studies and Research Findings

The biological activities of this compound can be attributed to its ability to modulate various signaling pathways:

- JNK Pathway : Inhibition of JNK activation appears to be a critical mechanism for its neuroprotective effects.

- Caspase Activation : Induction of apoptosis through caspase activation suggests involvement in cancer treatment strategies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(4-(Isopropylthio)phenyl)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone are compared below with three classes of related compounds:

Table 1: Structural and Functional Comparison

Key Observations :

Structural Divergence: The target compound utilizes a pyrrolidine ring (5-membered) with a methylsulfonyl group, contrasting with piperidine derivatives (6-membered) in . Unlike triazole-containing analogs (), the absence of a heteroaromatic ring in the target compound might reduce metabolic stability but enhance solubility due to the sulfonyl group .

Functional Group Impact: The isopropylthio group in the target compound is less polar than the phenylsulfonyl substituents in , which could influence membrane permeability and bioavailability . The methylsulfonyl group, common to all compounds compared, is associated with enhanced binding to ATP pockets in kinases or sulfotransferases, as seen in ’s ethanone derivative .

Synthesis Complexity :

- The target compound’s synthesis likely requires multi-step functionalization of pyrrolidine, contrasting with the straightforward alkylation/cyclization methods for triazoles () or amination protocols in .

Piperidine derivatives in highlight the role of sulfonyl groups in CNS drug design, suggesting the target compound could be optimized for neuropharmacological applications .

Research Findings and Implications

Physicochemical Properties :

Methylsulfonyl groups generally improve aqueous solubility and metabolic stability compared to thioethers or halogens. However, the isopropylthio group in the target compound may offset this by increasing lipophilicity, necessitating formulation adjustments .- SAR (Structure-Activity Relationship) Trends: Triazole vs. Pyrrolidine: Triazoles () often exhibit antimicrobial activity via metal coordination, whereas pyrrolidines are more common in CNS and enzyme-targeted drugs .

- Knowledge Gaps: Direct data on the target compound’s pharmacokinetics, toxicity, or specific biological targets are absent in the provided evidence. Further studies should prioritize in vitro assays (e.g., enzyme inhibition screens) and ADMET profiling.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(4-(Isopropylthio)phenyl)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone with high purity?

- Methodology : The synthesis typically involves multi-step reactions, including nucleophilic substitution for introducing the isopropylthio group and sulfonylation for the methylsulfonyl-pyrrolidine moiety. Key steps include:

- Optimization of reaction conditions : Temperature (e.g., 60–80°C for sulfonylation), solvent selection (e.g., DMF or THF for polar intermediates), and catalysts (e.g., triethylamine for deprotonation) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (using ethanol/water mixtures) to achieve >95% purity .

- Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy for intermediate validation .

Q. How can the structural conformation of this compound be validated experimentally?

- Methodology :

- X-ray crystallography : Resolves 3D conformation, including bond angles and torsional strain in the pyrrolidine ring .

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methylsulfonyl group at C3 of pyrrolidine) and stereochemistry .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₇H₂₃NO₂S₂) and isotopic patterns .

Advanced Research Questions

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies for this compound?

- Methodology :

- Binding assays : Competitive radioligand assays to quantify affinity for target receptors (e.g., GPCRs) and compare with analogs .

- Molecular docking : Computational modeling (e.g., AutoDock Vina) to predict interactions between the methylsulfonyl group and hydrophobic enzyme pockets .

- Metabolic profiling : LC-MS/MS to assess stability of the isopropylthio group under physiological conditions .

Q. How does the methylsulfonyl group influence the compound’s pharmacokinetic properties?

- Methodology :

- Solubility assays : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid to measure logP and bioavailability .

- Permeability studies : Caco-2 cell monolayers to evaluate intestinal absorption potential .

- In vitro metabolism : Liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation of the pyrrolidine ring .

Q. What experimental designs are optimal for assessing its enzyme inhibition kinetics?

- Methodology :

- Enzyme kinetics : Michaelis-Menten assays with varying substrate concentrations (e.g., 0.1–10× Km) and IC₅₀ determination .

- Time-dependent inhibition : Pre-incubation with target enzymes (e.g., kinases) to distinguish reversible vs. irreversible binding .

- Isothermal titration calorimetry (ITC) : Quantifies binding enthalpy/entropy for mechanistic insights .

Methodological Notes

- Contradiction resolution : Conflicting SAR data (e.g., methylsulfonyl vs. ethylsulfonyl potency) require orthogonal validation via crystallography and mutagenesis studies .

- Stability challenges : The isopropylthio group may oxidize to sulfone under acidic conditions; stabilize with antioxidants (e.g., BHT) during storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.